
5-Chloro-1-(naphthalen-2-YL)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-(naphthalen-2-yl)pentan-1-one is an organic compound with the molecular formula C15H15ClO It is a chlorinated ketone derivative of naphthalene, characterized by the presence of a chlorine atom at the fifth position of the pentanone chain and a naphthalene ring attached to the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(naphthalen-2-yl)pentan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the use of Grignard reagents. In this approach, 2-naphthylmagnesium bromide is reacted with 5-chloropentanone under anhydrous conditions to yield the desired product. This method requires the preparation of the Grignard reagent and careful handling to avoid moisture, which can deactivate the reagent.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The product is typically purified through distillation or recrystallization to achieve the desired quality.
化学反应分析
Types of Reactions
5-Chloro-1-(naphthalen-2-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthylpentanones with various functional groups.
科学研究应用
5-Chloro-1-(naphthalen-2-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Chloro-1-(naphthalen-2-yl)pentan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the naphthalene ring can influence its binding affinity and specificity towards these targets. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that contribute to its overall pharmacological effects.
相似化合物的比较
Similar Compounds
- 5-Chloro-1-(naphthalen-1-yl)pentan-1-one
- 5-Chloro-1-(phenyl)pentan-1-one
- 5-Chloro-1-(biphenyl-2-yl)pentan-1-one
Uniqueness
5-Chloro-1-(naphthalen-2-yl)pentan-1-one is unique due to the specific positioning of the chlorine atom and the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
918648-43-8 |
|---|---|
分子式 |
C15H15ClO |
分子量 |
246.73 g/mol |
IUPAC 名称 |
5-chloro-1-naphthalen-2-ylpentan-1-one |
InChI |
InChI=1S/C15H15ClO/c16-10-4-3-7-15(17)14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11H,3-4,7,10H2 |
InChI 键 |
DEGXKDXPMIMZLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




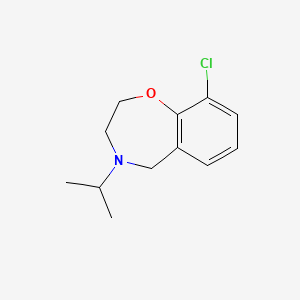
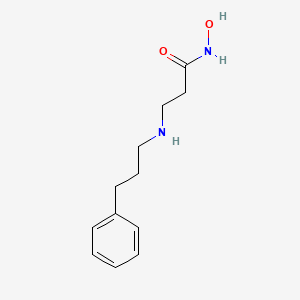
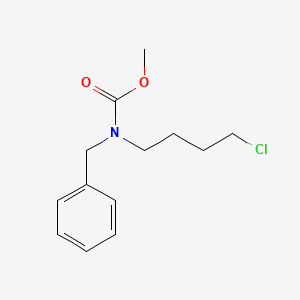
![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)
![3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol](/img/structure/B15172245.png)
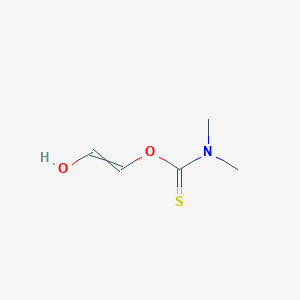
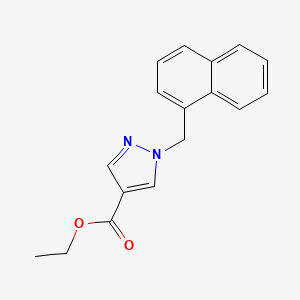

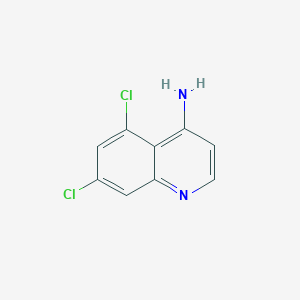


![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
